FXR Agonistic Potency: 99-Fold Advantage Over the Clinical Benchmark Obeticholic Acid
NR1H4 activator 1 demonstrates substantially higher FXR agonistic potency than obeticholic acid (OCA), the only FDA/EMA-approved FXR agonist for primary biliary cholangitis. In cell-based transactivation assays, NR1H4 activator 1 exhibits an EC50 of 1 nM in a human FXR (NR1H4) Gal4-promoter-driven reporter assay, whereas OCA displays an EC50 of 99 nM in COS1 cell-based bioluminescence assays and 85–99 nM across multiple reported assay platforms [1]. This represents an approximately 99-fold potency difference. Notably, OCA also activates the TGR5 receptor (EC50 918 nM), reducing its functional selectivity for FXR, while NR1H4 activator 1 is described as a selective FXR agonist in its patent disclosure [2].
| Evidence Dimension | FXR agonistic potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1 nM (Human FXR Gal4 transactivation assay) |
| Comparator Or Baseline | Obeticholic acid: EC50 = 99 nM (COS1 cell bioluminescence assay); EC50 = 85 nM (HuH7 cells); also reported at 99 nM across multiple platforms |
| Quantified Difference | ~99-fold greater potency (1 nM vs 99 nM); OCA additionally activates TGR5 at EC50 918 nM |
| Conditions | Target: Human FXR Gal4-driven luciferase reporter transactivation assay. Comparator: COS1 cell-based bioluminescence assay, HuH7 cell assay, and FRET-based co-activator recruitment assays |
Why This Matters
For researchers requiring maximal FXR activation at minimal compound concentrations—particularly in combination studies or in vivo models where off-target TGR5 activity is a confounding concern—NR1H4 activator 1 offers a substantially wider potency and selectivity margin than the clinical benchmark OCA.
- [1] Pellicciari R, et al. 6α-Ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J Med Chem. 2002; 45(17): 3569-3572. PMID: 12166930. View Source
- [2] Clinisciences. Obeticholic Acid NB-64-08482. FXR EC50 99 nM; TGR5 EC50 918 nM. Available at: https://www.clinisciences.com View Source
